1-(2-Methylphenyl)piperazine
Overview
Description
“1-(2-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 39512-51-1 . It has a molecular weight of 176.26 .
Synthesis Analysis
The synthesis of “1-(2-Methylphenyl)piperazine” can be achieved from 2-Bromotoluene and tert-Butyl 1-piperazinecarboxylate . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The linear formula of “1-(2-Methylphenyl)piperazine” is C11H16N2 . The InChI code is 1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .
Physical And Chemical Properties Analysis
“1-(2-Methylphenyl)piperazine” is an off-white crystalline powder . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity and acute dermal toxicity .
Scientific Research Applications
Synthesis of Piperazine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 1-(2-Methylphenyl)piperazine is used in the synthesis of piperazine derivatives . These derivatives show a wide range of biological and pharmaceutical activity .
- Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis of these derivatives has been successful, and they have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Antidepressant and Antianxiety Activities
- Scientific Field : Pharmacology
- Application Summary : 1-(2-Methylphenyl)piperazine has been used in the synthesis of novel derivatives that demonstrate antidepressant and antianxiety activities.
- Methods of Application : The specific methods of synthesis are not detailed in the source.
- Results or Outcomes : The synthesized derivatives have shown promising results in terms of their antidepressant and antianxiety activities.
Intestinal Permeation Enhancers
- Scientific Field : Pharmaceutical Research
- Application Summary : 1-(2-Methylphenyl)piperazine and its derivatives have been studied as potential intestinal permeation enhancers . These compounds could potentially improve the absorption of orally administered macromolecular therapeutics across the intestinal epithelium into the bloodstream .
- Results or Outcomes : Two piperazine derivatives, 1-methylpiperazine and 1-phenylpiperazine, emerged from this study as intestinal epithelial permeation enhancers with high potency and low toxicity .
Synthesis of Chiral Piperazines
- Scientific Field : Organic Chemistry
- Application Summary : 1-(2-Methylphenyl)piperazine is used in the synthesis of 2-substituted chiral piperazines .
- Methods of Application : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between the diamine and the in situ generated sulfonium salt .
- Results or Outcomes : The synthesis of these chiral piperazines has been successful .
Safety And Hazards
This chemical causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required. Contaminated clothing should be washed before reuse .
Relevant Papers
There are several peer-reviewed papers and technical documents related to “1-(2-Methylphenyl)piperazine” available at Sigma-Aldrich . These documents can provide more detailed information about this compound.
properties
IUPAC Name |
1-(2-methylphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKLEOONJPMEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192651 | |
Record name | ortho-Methylphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)piperazine | |
CAS RN |
39512-51-1 | |
Record name | 1-(2-Methylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39512-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mepp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ortho-Methylphenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(o-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MEPP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P26KQQ7V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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